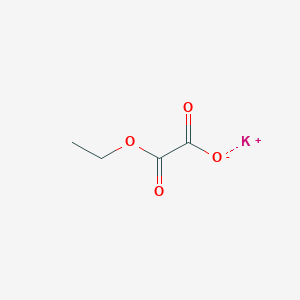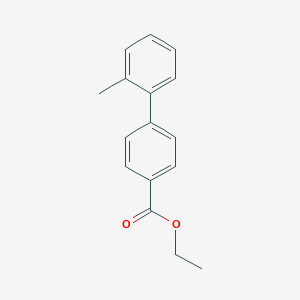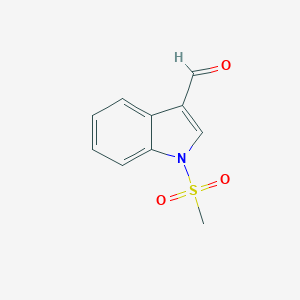
1-Mesyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-Mesyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO2S. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Mesyl-1H-indole-3-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also thought to be involved in the formation of various organic compounds through its ability to undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of 1-Mesyl-1H-indole-3-carbaldehyde. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Mesyl-1H-indole-3-carbaldehyde in laboratory experiments is its versatility as a key intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, it can be difficult to handle and store due to its sensitivity to moisture and air.
Orientations Futures
There are many potential future directions for research involving 1-Mesyl-1H-indole-3-carbaldehyde. Some possible areas of focus include the development of new synthetic methods for its production, the identification of new applications for its use in organic synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various laboratory experiments.
Applications De Recherche Scientifique
1-Mesyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications, particularly in the field of organic synthesis. It is commonly used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials and as a reagent in chemical reactions.
Propriétés
Numéro CAS |
118481-30-4 |
|---|---|
Nom du produit |
1-Mesyl-1H-indole-3-carbaldehyde |
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-methylsulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 |
Clé InChI |
BSRVHFNGDIRMRI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
SMILES canonique |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
Synonymes |
1-(methylsulfonyl)indole-3-carboxaldehyde |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


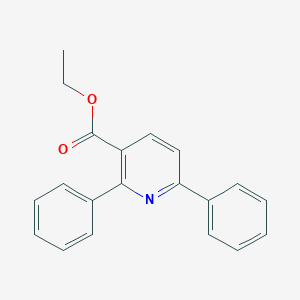


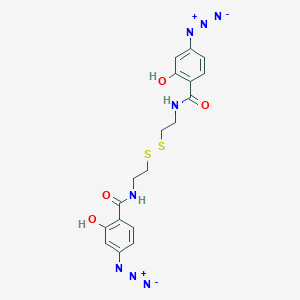
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
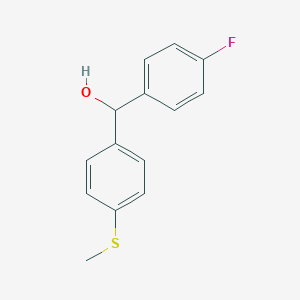

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

